molecular formula C18H20N2O B6071509 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B6071509
M. Wt: 280.4 g/mol
InChI Key: GADGEYQNEKBZJW-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide is a bicyclic compound featuring a norbornene (bicyclo[2.2.1]heptene) scaffold linked via a methyl group to a 1-methylindole-5-carboxamide moiety. This structure combines the rigidity of the norbornene system with the aromatic and hydrogen-bonding capabilities of the indole carboxamide.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-20-7-6-14-10-15(4-5-17(14)20)18(21)19-11-16-9-12-2-3-13(16)8-12/h2-7,10,12-13,16H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADGEYQNEKBZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanamine with 1-methyl-1H-indole-5-carboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors, while the norbornene structure provides rigidity and stability to the molecule. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Norbornene Scaffolds

Sulfonamide Derivatives
  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide Structure: Replaces the indole carboxamide with a trifluoromethanesulfonamide group. Application: High-purity intermediate for next-generation photoresists, synthesized via inorganic base-mediated reactions in water (99.2% yield) . Key Difference: The sulfonamide group enhances electrophilicity and stability compared to the carboxamide, making it suitable for industrial applications.
NMDA Receptor Antagonists
  • 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a) Structure: Features a phenyl-substituted norbornene linked to a piperidinyl ethylamine. Activity: Exhibits micromolar binding affinity at the NMDA receptor’s phencyclidine (PCP) site, with neuroprotective effects in rodent models .

Indole-Based Analogues

5-Substituted Indole Derivatives
  • 5-Hydroxy-1H-indole-2-carboxylic acid (10) Structure: Lacks the norbornene group and features a hydroxyl group at the indole C5 position. Synthesis: Prepared via cyclization of azidocinnamate esters (42% yield) . Key Difference: The hydroxyl group increases polarity but reduces metabolic stability compared to the carboxamide.
  • 1-Methyl-1H-indole-5-carboxylic acid

    • Structure : Direct precursor to the target compound, with a carboxylic acid instead of the carboxamide.
    • Commercial Availability : Listed in reagent catalogs (95% purity, CAS 186129-25-9) .
    • Key Difference : The carboxylic acid form is less lipophilic, limiting blood-brain barrier (BBB) penetration compared to the carboxamide.
Indole-Propanamide Derivatives
  • N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-3-(7-methoxy-1H-indol-1-yl)propanamide Structure: Extends the indole linkage via a three-carbon chain with a methoxy group at C5.

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Biological/Industrial Activity Synthesis Yield/Data Reference
Target Compound 296.36 g/mol Carboxamide, Norbornene, 1-MeIndole NMDA antagonism (hypothesized) Not reported
Norbornene-Trifluoromethanesulfonamide 297.25 g/mol Trifluoromethanesulfonamide Photoresist monomer 99.2% purity
5-Hydroxy-1H-indole-2-carboxylic acid 191.17 g/mol Hydroxyl, Carboxylic acid Intermediate for heterocyclic synthesis 42% yield
NMDA Antagonist 5a 342.48 g/mol Piperidinyl ethylamine, Phenyl Micromolar receptor affinity Confirmed via NMR/MS

Biological Activity

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The bicyclic structure and indole moiety suggest diverse interactions with biological targets, making it a candidate for further investigation.

  • Molecular Formula : C12H17N3
  • Molecular Weight : 203.28 g/mol
  • CAS Number : 1218090-59-5

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. The bicyclic structure allows for unique conformational flexibility, which can enhance binding affinity to specific proteins.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of indole derivatives, including compounds with similar structures to this compound. The study demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation .

Anti-inflammatory Effects

Another significant area of research focuses on the anti-inflammatory properties of indole derivatives. A recent publication highlighted that compounds with bicyclic structures can inhibit pro-inflammatory cytokines, thus reducing inflammation in models of rheumatoid arthritis . This suggests potential therapeutic applications for this compound in treating inflammatory diseases.

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AnticancerVarious cancer cell linesInduces apoptosis & inhibits proliferation
Anti-inflammatoryPro-inflammatory cytokinesReduces inflammation

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully elucidated but is expected to exhibit moderate lipophilicity due to its hydrophobic bicyclic structure, potentially leading to good membrane permeability.

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